N-Octylamine Hydrobromide: A Comprehensive Physicochemical Profile for Advanced Research and Development
N-Octylamine Hydrobromide: A Comprehensive Physicochemical Profile for Advanced Research and Development
Introduction: Beyond the Datasheet
N-Octylamine hydrobromide (OABr), also known as n-octylammonium bromide, is an alkylammonium salt that has garnered significant attention in materials science and chemical synthesis. Its amphiphilic nature, stemming from a hydrophilic ammonium head group and a hydrophobic octyl tail, makes it a versatile compound. It serves as a crucial precursor for organic-inorganic hybrid perovskites, a surface-active agent, and a phase-transfer catalyst.[1]
For researchers, scientists, and drug development professionals, a deep understanding of OABr's physicochemical properties is not merely academic; it is fundamental to predicting its behavior, optimizing its applications, and ensuring the reproducibility of experimental outcomes. This guide moves beyond simple data points to provide a comprehensive analysis of these properties, the methodologies for their determination, and the scientific rationale underpinning these choices. We will explore its core characteristics, from its fundamental structure to its thermal and solution-based behaviors, providing the technical insights necessary for its effective application.
Molecular Identity and Core Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers are critical for lot-to-lot consistency, regulatory documentation, and accurate stoichiometric calculations.
The structure consists of a primary amine, octylamine, protonated by hydrobromic acid. This forms an ammonium salt, where the bromide ion acts as the counter-ion. The eight-carbon aliphatic chain is responsible for the molecule's lipophilic character, while the ammonium bromide head group imparts hydrophilicity and is the site of ionic interactions.
A summary of its core identifying properties is presented in Table 1.
| Property | Value | Source(s) |
| Chemical Name | octan-1-amine; hydrobromide | [2] |
| Synonyms | n-Octylammonium Bromide, OABr | [3] |
| CAS Number | 14846-47-0 | [2] |
| Molecular Formula | C₈H₂₀BrN | [2] |
| Molecular Weight | 210.16 g/mol | |
| Appearance | White to almost white crystalline powder | [3] |
Table 1: Core Identification Properties of N-Octylamine Hydrobromide.
Thermal Analysis: Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp and defined melting range suggests high purity, whereas a broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.
Reported Melting Point: 203–208 °C[2]
Causality in Experimental Protocol: The USP <741> Method
The determination of a melting point is not a passive observation but a controlled process where factors like heating rate and sample preparation significantly influence the result.[4] The United States Pharmacopeia (USP) General Chapter <741> provides a standardized procedure to ensure accuracy and reproducibility.[4][5][6] The choice of a slow heating rate (e.g., 1 °C/min) near the melting point is deliberate; it ensures that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for precise observation of the phase transition.
Experimental Protocol: Melting Point Determination (USP Class I/Ia)
This protocol describes the determination using a standard capillary melting point apparatus.
-
Sample Preparation: Gently pulverize the dry N-Octylamine hydrobromide powder to ensure uniform particle size and efficient packing.
-
Capillary Loading: Load the pulverized sample into a capillary tube (0.8–1.2 mm internal diameter) to a packed height of 2.5–3.5 mm.[6] This specific height ensures consistent heat transfer through the sample.
-
Apparatus Setup: Place the capillary in the heating block of the melting point apparatus.
-
Heating: Rapidly heat the block to a temperature approximately 10 °C below the expected melting point (around 195 °C).
-
Ramped Heating: Decrease the heating rate to 1 °C/min to ensure thermal equilibrium.
-
Observation and Recording:
-
Onset of Melting: Record the temperature at which the column of the substance first collapses against the side of the tube.
-
Clear Point (Melting Point): Record the temperature at which the last solid particle melts and the substance is completely liquid.[6]
-
-
Reporting: The result is reported as a melting range from the onset temperature to the clear point.
Solution Properties: Solubility and pKa
The behavior of OABr in solution is governed by its solubility and the acidic nature of the octylammonium cation. These parameters are vital for applications in solution-processed perovskites, formulation development, and surfactant-based systems.
Aqueous Solubility
N-Octylamine hydrobromide is classified as soluble in water. This is due to the ionic nature of the ammonium bromide headgroup, which readily hydrates. The long alkyl chain, however, imparts significant lipophilicity, making OABr an effective surfactant that can form micelles above a certain concentration.[1]
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This method ensures that the solution is truly saturated with the compound, providing a definitive solubility value under specific conditions (e.g., temperature, pH).
-
System Preparation: Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline for physiological relevance).
-
Addition of Excess Solid: Add an excess amount of N-Octylamine hydrobromide to a flask containing the buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.
-
Equilibration: Seal the flask and place it in a temperature-controlled shaker or incubator (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours).[9][10] The agitation ensures maximum contact between the solid and the solvent.
-
Phase Separation: After incubation, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF). This step is critical to prevent solid particles from inflating the measured concentration.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate.
-
Analysis: Determine the concentration of OABr in the diluted sample using a suitable analytical technique, such as HPLC-UV or a quantitative titration method.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility in units like mg/mL or mol/L.
Acidity Constant (pKa)
N-Octylamine hydrobromide is the salt of a weak base (octylamine) and a strong acid (HBr). In solution, it fully dissociates into the octylammonium cation (C₈H₁₇NH₃⁺) and the bromide anion (Br⁻). The octylammonium cation is a weak acid that can donate a proton:
C₈H₁₇NH₃⁺ ⇌ C₈H₁₇NH₂ + H⁺
The pKa of this equilibrium dictates the protonation state of the molecule at a given pH. The pKa of the conjugate acid (octylammonium) is directly related to the pKb of the parent base (octylamine) by the equation: pKa + pKb = 14 (at 25 °C). The reported pKa for octylamine is 10.65, which refers to the pKa of its conjugate acid, the octylammonium ion.[11]
This pKa value of 10.65 signifies that at a pH below 10.65, the cationic octylammonium form (C₈H₁₇NH₃⁺) predominates, while at a pH above 10.65, the neutral octylamine form (C₈H₁₇NH₂) becomes the dominant species. This is a crucial parameter for predicting solubility, lipophilicity, and interactions with other molecules as a function of pH.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[12][13] It involves monitoring the pH of a solution of the compound as a titrant is added incrementally.
-
System Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Accurately weigh a sample of N-Octylamine hydrobromide and dissolve it in a known volume of purified water to create a solution of known concentration (e.g., 1-10 mM). To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[12][14]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode.
-
Titrant Addition: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.
-
Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the octylammonium has been neutralized to octylamine). This point corresponds to the flattest region of the buffer zone in the titration curve. More advanced analysis can be done by plotting the first derivative (dpH/dV) to precisely locate the equivalence point.
Purity and Assay Determination
Ensuring the purity of N-Octylamine hydrobromide is paramount, especially in applications like perovskite solar cells where trace impurities can act as performance-limiting defects.[15][16] Purity is typically assessed by two orthogonal titration methods: one for the basic amine component and one for the bromide counter-ion.
Assay of Amine Content (Non-Aqueous Titration)
Titrating a weak base like an amine hydrohalide salt in water gives a poor, indistinct endpoint. The leveling effect of water makes it difficult to differentiate the basicity of the analyte from the solvent. The solution is to use a non-aqueous solvent system.[17] Glacial acetic acid is a common choice; it is a weaker base than water and does not compete for the titrant.[18]
The titration is performed with a strong acid in a non-aqueous solvent, such as perchloric acid (HClO₄) in glacial acetic acid. For a hydrohalide salt, the halide ion is weakly basic in acetic acid and would interfere. To prevent this, mercuric acetate is added. It reacts with the bromide ion to form poorly dissociated mercuric bromide, replacing the bromide with the acetate ion, which is much more weakly basic and does not interfere with the endpoint.[19]
Reaction: 2 C₈H₁₇NH₃⁺Br⁻ + (CH₃COO)₂Hg → 2 C₈H₁₇NH₃⁺CH₃COO⁻ + HgBr₂
Assay of Bromide Content (Argentometric Titration)
Argentometric titration is a classic precipitation titration used to quantify halide ions.[20][21] The Mohr method or Fajans method can be employed. In these methods, a standard solution of silver nitrate (AgNO₃) is used as the titrant.[22][23]
Reaction: C₈H₁₇NH₃⁺Br⁻(aq) + AgNO₃(aq) → AgBr(s) + C₈H₁₇NH₃⁺NO₃⁻(aq)
The silver ions react with bromide ions to form a pale yellow precipitate of silver bromide (AgBr). The endpoint is detected when all bromide has precipitated, and the next drop of AgNO₃ reacts with an indicator. For the Fajans method, an adsorption indicator like eosin is used, which adsorbs onto the surface of the precipitate after the equivalence point, causing a color change from brownish to pink/purple.[24]
Spectroscopic Profile
| Technique | Expected Features |
| ¹H NMR | The proton NMR spectrum is expected to show: a triplet for the terminal methyl group (CH₃) around 0.9 ppm; a complex multiplet for the six methylene groups (-(CH₂)₆-) in the alkyl chain between ~1.2-1.7 ppm; a multiplet for the methylene group alpha to the nitrogen (-CH₂-N) shifted downfield to ~3.0 ppm due to the electron-withdrawing effect of the ammonium group; and a broad signal for the ammonium protons (-NH₃⁺) which is D₂O exchangeable. |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each of the eight carbons in the octyl chain. The terminal CH₃ carbon will be the most upfield (~14 ppm), followed by the other methylene carbons. The carbon alpha to the nitrogen (-CH₂-N) will be the most downfield of the aliphatic signals (~40-45 ppm).[26] |
| FTIR | The infrared spectrum will be characterized by: strong C-H stretching bands just below 3000 cm⁻¹; a very broad and strong N-H stretching band for the ammonium group (R-NH₃⁺) centered around 3000-3200 cm⁻¹; and N-H bending (scissoring) vibrations around 1600-1500 cm⁻¹.[25] |
| Mass Spec. | Under positive ion mode ESI-MS, the spectrum will show the parent ion for the protonated octylamine cation [C₈H₁₇NH₃]⁺, which has a m/z of 130.16.[27][28] The primary fragmentation peak would correspond to the loss of an alkyl chain, resulting in a prominent peak at m/z 30 ([CH₂NH₂]⁺). |
Table 2: Predicted Spectroscopic Data for N-Octylamine Hydrobromide.
Application-Specific Insights and Conclusion
The physicochemical properties detailed in this guide directly influence the performance of N-Octylamine hydrobromide in its key applications.
-
In Perovskite Solar Cells: The length of the octyl chain and the ionic nature of the ammonium bromide headgroup allow OABr to act as a spacer cation, forming 2D perovskite layers that can passivate defects on the surface of 3D perovskite films. This reduces non-radiative recombination and improves both the efficiency and stability of the solar cell.[15][29][30] The compound's solubility in specific organic solvents is critical for its deposition during device fabrication.[16]
-
As a Surfactant: The amphiphilic structure is the defining feature for its use as a surfactant or phase-transfer catalyst.[1] The pKa determines the pH range over which it maintains its cationic charge, essential for electrostatic interactions in applications like electroplating or surface modification.
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